
4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline is a complex organic compound that features a triazole ring, a bromine atom, and a chlorobenzylthio group
Métodos De Preparación
The synthesis of 4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Chlorobenzylthio Group: This step involves the reaction of the triazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Final Coupling: The final product is obtained by coupling the brominated triazole intermediate with aniline under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, using nucleophiles like amines or thiols to form new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.
Material Science: Its properties make it suitable for use in the development of advanced materials, such as polymers or nanomaterials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways, inhibiting their activity or altering their function.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, leading to its observed biological effects.
Comparación Con Compuestos Similares
4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-bromo-N,N,3-trimethylbenzenesulfonamide and 4-bromo-N-[(4-chlorophenyl)methyl]aniline share structural similarities.
Uniqueness: The presence of the triazole ring and the specific substitution pattern in this compound distinguishes it from other compounds, contributing to its unique chemical and biological properties.
Propiedades
Fórmula molecular |
C22H18BrClN4S |
|---|---|
Peso molecular |
485.8 g/mol |
Nombre IUPAC |
4-bromo-N-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]aniline |
InChI |
InChI=1S/C22H18BrClN4S/c23-17-8-12-19(13-9-17)25-14-21-26-27-22(28(21)20-4-2-1-3-5-20)29-15-16-6-10-18(24)11-7-16/h1-13,25H,14-15H2 |
Clave InChI |
DCNVKNSERBYHIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CNC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11773416.png)
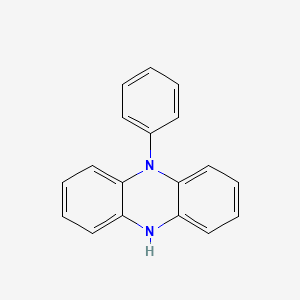
![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride](/img/structure/B11773424.png)
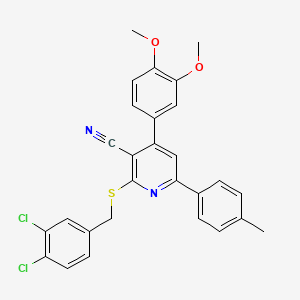
![1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione](/img/structure/B11773445.png)
![3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B11773451.png)
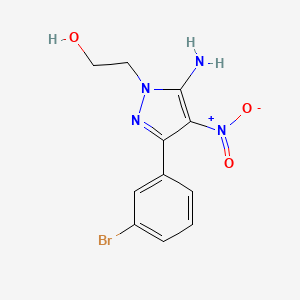
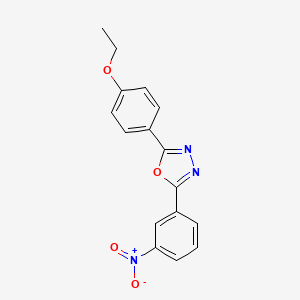

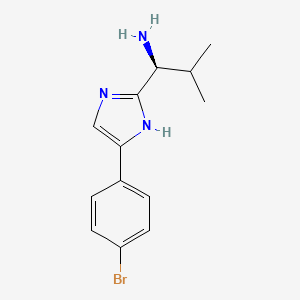
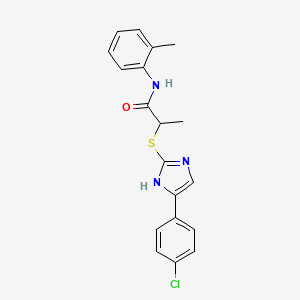
![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B11773499.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11773508.png)
